molecular formula C19H23NOS B12769710 N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine CAS No. 81320-29-8

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine

Cat. No.: B12769710
CAS No.: 81320-29-8
M. Wt: 313.5 g/mol
InChI Key: MBGLBBVRZGIUDD-UHFFFAOYSA-N
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Description

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is a chemical compound with the molecular formula C19H23NOS It is known for its complex structure, which includes a dibenzo oxathiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine typically involves the following steps:

    Formation of the Dibenzo Oxathiepin Ring: This step involves the cyclization of appropriate precursors to form the dibenzo oxathiepin ring system.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a series of substitution reactions, where diethylamine is reacted with the dibenzo oxathiepin intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the oxathiepin ring or the ethanamine group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the nitrogen or sulfur atoms.

Scientific Research Applications

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine: This compound has a similar structure but contains an oxygen atom instead of sulfur in the ring system.

    Dibenzepin: Another related compound with a dibenzo ring system, but with different substituents.

Uniqueness

N,N-Diethyl-11H-dibenzo(b,e)(1,4)oxathiepin-11-ethanamine is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

81320-29-8

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

2-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-diethylethanamine

InChI

InChI=1S/C19H23NOS/c1-3-20(4-2)14-13-16-15-9-5-7-11-18(15)22-19-12-8-6-10-17(19)21-16/h5-12,16H,3-4,13-14H2,1-2H3

InChI Key

MBGLBBVRZGIUDD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1C2=CC=CC=C2SC3=CC=CC=C3O1

Origin of Product

United States

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